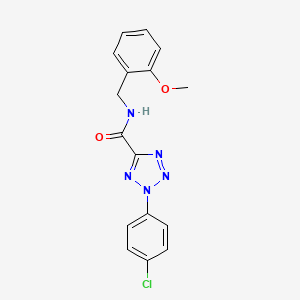

2-(4-chlorophenyl)-N-(2-methoxybenzyl)-2H-tetrazole-5-carboxamide

Description

2-(4-chlorophenyl)-N-(2-methoxybenzyl)-2H-tetrazole-5-carboxamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique structural properties and biological activities.

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN5O2/c1-24-14-5-3-2-4-11(14)10-18-16(23)15-19-21-22(20-15)13-8-6-12(17)7-9-13/h2-9H,10H2,1H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOWJHAVUDTSBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2-methoxybenzyl)-2H-tetrazole-5-carboxamide typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of appropriate nitriles with sodium azide under acidic conditions.

Substitution Reactions:

Amidation: The final step involves the formation of the carboxamide group through the reaction of the tetrazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(2-methoxybenzyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenated precursors and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(4-chlorophenyl)-N-(2-methoxybenzyl)-2H-tetrazole-5-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(2-methoxybenzyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This can lead to various effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-chlorophenyl)-N-(2-methoxybenzyl)-2H-tetrazole-5-carboxylic acid

- 2-(4-chlorophenyl)-N-(2-methoxybenzyl)-2H-tetrazole-5-thiol

Uniqueness

2-(4-chlorophenyl)-N-(2-methoxybenzyl)-2H-tetrazole-5-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for various applications.

Biological Activity

2-(4-chlorophenyl)-N-(2-methoxybenzyl)-2H-tetrazole-5-carboxamide, also known by its CAS number 1396791-06-2, is a tetrazole derivative that has garnered interest due to its diverse biological activities. This compound belongs to a class of compounds known for their potential therapeutic applications, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₄ClN₅O, with a molecular weight of 343.77 g/mol. The structure features a tetrazole ring that is crucial for its biological interactions.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains. The compound's mechanism may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity Against Selected Bacteria

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 18 | |

| Pseudomonas aeruginosa | 12 |

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably, it has shown promising results in inhibiting the growth of liver carcinoma (Hep G2) and lung adenocarcinoma (A549) cells. The mechanism of action may involve the induction of apoptosis or cell cycle arrest.

Table 2: Anticancer Activity Against Selected Cell Lines

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The tetrazole ring can mimic carboxylate groups, allowing for binding to enzymes and receptors involved in critical biochemical pathways. This interaction can lead to inhibition or activation of various cellular processes, contributing to its antimicrobial and anticancer effects.

Case Studies

Several studies have explored the biological effects of this compound in detail:

- Antimicrobial Study : A study conducted using the disc diffusion method demonstrated that the compound exhibited better antibacterial activity than standard antibiotics like ampicillin against certain strains .

- Anticancer Study : Another research highlighted that the compound significantly inhibited cell viability in a dose-dependent manner in Hep G2 cells, suggesting its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(4-chlorophenyl)-N-(2-methoxybenzyl)-2H-tetrazole-5-carboxamide to improve yield and purity?

- Methodology : The synthesis typically involves multi-step processes, including tetrazole ring formation via cyclization with sodium azide under acidic conditions and subsequent coupling of the 4-chlorophenyl and 2-methoxybenzyl groups. Key steps include:

- Reagent optimization : Use coupling agents like EDC/HOBt for amide bond formation between intermediates.

- Temperature control : Maintain temperatures between 0–5°C during azide cyclization to minimize side reactions.

- Purification : Employ column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for high-purity final products .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should they be interpreted?

- Methodology : Use a combination of:

- NMR spectroscopy : Confirm the tetrazole ring (δ 8.5–9.5 ppm for tetrazole protons) and substituent integration (e.g., 4-chlorophenyl aromatic protons at δ 7.3–7.6 ppm).

- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, tetrazole ring vibrations at 1450–1500 cm⁻¹).

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 370.0825 for C₁₆H₁₄ClN₅O₂) .

Q. How should researchers design experiments to assess the compound’s biological activity in vitro?

- Methodology :

- Target selection : Prioritize enzymes/receptors with known interactions with tetrazole derivatives (e.g., metalloenzymes, GPCRs).

- Assay conditions : Use fluorescence polarization for binding affinity studies (IC₅₀ determination) or enzymatic inhibition assays (e.g., spectrophotometric monitoring of substrate conversion).

- Dose-response curves : Test concentrations from 1 nM–100 µM to establish potency and efficacy .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodology :

- Structural verification : Confirm compound purity (≥95% by HPLC) to rule out batch variability.

- Assay standardization : Replicate studies using identical buffer systems (e.g., Tris-HCl pH 7.4 vs. phosphate buffers).

- Computational docking : Compare binding poses in target protein structures (PDB IDs) to identify conformation-dependent activity .

Q. How can the reaction mechanism of tetrazole ring formation be experimentally validated during synthesis?

- Methodology :

- Kinetic studies : Monitor azide cyclization via in-situ FTIR to track intermediate formation.

- Isotope labeling : Use ¹⁵N-labeled sodium azide to confirm nitrogen incorporation into the tetrazole ring via mass spectrometry.

- DFT calculations : Compare theoretical and experimental IR/NMR spectra to validate transition states .

Q. What computational approaches are recommended to model the compound’s interaction with biological targets?

- Methodology :

- Molecular docking (AutoDock Vina) : Screen against targets like mGlu4 receptors (PDB: 4X7H) using flexible ligand protocols.

- MD simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR modeling : Corrogate substituent effects (e.g., chloro vs. methoxy groups) on bioactivity using Hammett parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.